molecular formula C32H48O8 B1606942 Phorbol-12,13-dihexanoate CAS No. 37558-17-1

Phorbol-12,13-dihexanoate

Cat. No.: B1606942
CAS No.: 37558-17-1
M. Wt: 560.7 g/mol
InChI Key: XGPRSRGBAHBMAF-NQWCLMGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phorbol-12,13-dihexanoate (CAS 37558-17-1) is a phorbol ester derivative with significant utility in biochemical and pharmacological research. This compound serves as a potent and selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, demonstrating approximately fivefold greater activity compared to 4α-phorbol 12,13-didecanoate (4α-PDD) . Its activation of TRPV4, a channel involved in osmosensation and mechanosensitivity, is independent of Protein Kinase C (PKC) pathways, making it a valuable tool for selectively studying TRPV4-mediated cellular processes such as calcium influx and responses to osmotic stimuli . Beyond its TRPV4 activity, phorbol esters are well-known for their ability to modulate Protein Kinase C (PKC) by mimicking the action of diacylglycerol (DAG), leading to the sustained activation of this enzyme . Researchers utilize this compound to investigate PKC-dependent signal transduction pathways, which are critical in studying cell proliferation, differentiation, and apoptosis . The structure-activity relationship of phorbol esters indicates that diesters with medium-chain length esters, like the dihexanoate in this compound, often exhibit optimized biological potency in enhancing neurotransmitter release and activating specific PKC isozymes . With a molecular formula of C32H48O8 and a molecular weight of 560.72 g/mol, it is supplied at >99% purity . It is soluble in DMSO and ethanol, and should be stored at -20°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-hexanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O8/c1-7-9-11-13-24(34)39-28-20(4)31(38)22(16-21(18-33)17-30(37)23(31)15-19(3)27(30)36)26-29(5,6)32(26,28)40-25(35)14-12-10-8-2/h15-16,20,22-23,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,22+,23-,26-,28-,30-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPRSRGBAHBMAF-NQWCLMGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958629
Record name 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dihexanoate
Source EPA DSSTox
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Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37558-17-1
Record name Phorbol 12,13-dihexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37558-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phorbol-12,13-dihexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action of Phorbol 12,13 Dihexanoate

Protein Kinase C (PKC) Activation and Isoform-Specific Interactions

The interaction between Phorbol-12,13-dihexanoate and PKC is a highly specific process governed by the structural characteristics of both the ligand and the enzyme's regulatory domains. This specificity dictates which PKC isoforms are activated and where this activation occurs within the cell.

The primary molecular target for this compound is the C1 domain, a specialized module within the regulatory region of conventional and novel PKC isoforms. abcam.comwikipedia.org Phorbol (B1677699) esters are structural analogs of DAG and bind competitively to this domain. wikipedia.orgnih.gov The C1 domain is a compact, zinc-binding structural unit of approximately 50 amino acids, characterized by a conserved cysteine-rich motif (HX₁₂CX₂CXₙCX₂CX₄HX₂CX₇C) that is essential for ligand binding. wikipedia.orgpnas.orgunideb.hu This interaction is dependent on the presence of phospholipids (B1166683), such as phosphatidylserine, and zinc ions, which are coordinated by conserved cysteine and histidine residues within the domain. wikipedia.orgsigmaaldrich.com The binding of this compound to the C1 domain effectively recruits the PKC enzyme from the cytosol to cellular membranes, a critical step for its activation. abcam.comsigmaaldrich.com

Table 1: Characteristics of PKC C1 Domain Interaction

FeatureDescriptionReference
Ligand Mimicry Phorbol esters, including this compound, mimic the endogenous ligand diacylglycerol (DAG). ontosight.aiwikipedia.org
Binding Site Binds to the C1 domain, a cysteine-rich zinc-finger-like sequence in the N-terminal regulatory region of PKC. abcam.comwikipedia.org
Binding Nature Competitive with DAG and requires phospholipids (e.g., phosphatidylserine) and zinc for high-affinity binding. wikipedia.orgnih.gov
Conserved Motif The C1 domain possesses a conserved motif of histidine and cysteine residues (HX₁₂CX₂CXₙCX₂CX₄HX₂CX₇C) crucial for coordinating zinc ions and maintaining structural integrity. pnas.orgunideb.hu

The cellular response to phorbol esters is not uniform and is highly dependent on the specific ligand and the complement of PKC isoforms expressed in a given cell type. A critical factor influencing this specificity is the lipophilicity of the phorbol ester, which dictates the pattern of PKC translocation. researchgate.netresearchgate.net

This compound is considered a more hydrophilic phorbol ester compared to highly lipophilic compounds like Phorbol 12-myristate 13-acetate (PMA). researchgate.netresearchgate.net This difference in physical properties leads to distinct patterns of subcellular localization upon activation of PKCδ. Research using green fluorescent protein-tagged PKCδ has shown that this compound induces a unique translocation pattern characterized by a patchy distribution in the cytoplasm and prominent translocation to the nuclear membrane. researchgate.netresearchgate.netresearchgate.net Notably, it causes very little translocation to the plasma membrane. researchgate.netresearchgate.net This is in stark contrast to more lipophilic phorbol esters, which typically induce a rapid translocation to the plasma membrane, followed by a slower redistribution to perinuclear and other internal membranes. researchgate.netfrontiersin.org The specific subcellular localization of an activated PKC isoform is critical, as it brings the kinase into proximity with its particular substrates, thereby ensuring signaling specificity. frontiersin.org

Table 2: Comparative Subcellular Translocation of PKCδ by Phorbol Esters

Phorbol EsterLipophilicityPrimary Translocation Pattern of PKCδReference
This compound More HydrophilicPatchy cytoplasmic distribution, prominent nuclear membrane translocation, little plasma membrane localization. researchgate.netresearchgate.netresearchgate.net
Phorbol 12-myristate 13-acetate (PMA) More LipophilicPlasma membrane translocation, followed by subsequent nuclear membrane translocation. researchgate.netresearchgate.net
Phorbol 12,13-dibutyrate More HydrophilicSimilar to this compound; patchy cytoplasmic distribution and prominent nuclear membrane translocation. researchgate.netresearchgate.net

In its inactive state, a PKC enzyme is held in an autoinhibited conformation by its pseudosubstrate domain, which occupies the substrate-binding cavity of the catalytic domain. frontiersin.org The binding of an activator like this compound to the C1 domain, in conjunction with membrane phospholipids, provides the necessary energy to induce a significant conformational change. sigmaaldrich.comfrontiersin.org This change causes the pseudosubstrate to be expelled from the active site, thereby relieving autoinhibition and activating the kinase. frontiersin.org

This ligand-induced conformational change is also central to the translocation process. The binding of the phorbol ester to the C1 domains provides a hydrophobic cap over a hydrophilic cleft, facilitating the stable insertion of the regulatory domain into the cell membrane. sigmaaldrich.comcore.ac.uk Chronic activation by phorbol esters can lead to the eventual downregulation of PKC. This occurs because the activated conformation of PKC is more susceptible to proteolysis by calpains, which cleave the enzyme at a linker region between the regulatory and catalytic domains. nih.gov

Modulation of Downstream Signaling Cascades

The activation of PKC by this compound is a critical upstream event that triggers a cascade of downstream signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. ontosight.ai

The MAPK pathways are crucial signaling cascades that regulate a multitude of cellular processes. thermofisher.com There are at least three major, well-characterized MAPK pathways: ERK, JNK, and p38. thermofisher.com The activation of PKC by phorbol esters like PMA is a well-established mechanism for engaging the MAPK cascade. ontosight.aiabcam.com

Specifically, PKC activation can lead to the stimulation of the classical MAPK/ERK pathway. abcam.com This often occurs through the activation of the small G-protein Ras and the subsequent sequential phosphorylation of Raf, MEK (MAPKK), and finally ERK (MAPK). nih.gov Studies in various cell types have demonstrated that PMA-induced cellular responses are mediated through this PKC-Ras-Raf-MEK-ERK signaling axis. nih.govnih.gov Therefore, by activating PKC, this compound can trigger this downstream cascade, influencing gene expression and cell cycle progression. abcam.com

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation. wikipedia.org In most unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitory proteins known as IκBs. wikipedia.orgnih.gov Phorbol esters are potent inducers of NF-κB activation. nih.govnih.gov

The activation of NF-κB by phorbol esters is largely dependent on PKC. nih.govnih.gov Upon activation by a ligand like this compound, specific PKC isoforms (particularly novel PKCs such as PKCδ and PKCε in B cells) can activate the IκB kinase (IKK) complex. nih.gov The IKK complex then phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation by the proteasome. wikipedia.orgnih.gov The degradation of IκB frees the NF-κB dimer, which then translocates to the nucleus to activate the transcription of its target genes. wikipedia.orgnih.gov Furthermore, evidence suggests a direct link between the MAPK and NF-κB pathways downstream of PKC, where the PKC-activated ERK pathway can in turn initiate NF-κB activation. nih.gov

Table 3: Key Steps in NF-κB Activation by Phorbol Esters

StepMolecular EventKey Proteins InvolvedReference
1. Ligand Binding Phorbol ester binds to and activates PKC.This compound, PKC (e.g., novel isoforms) ontosight.ainih.gov
2. IKK Activation Activated PKC stimulates the IκB kinase (IKK) complex.PKC, IKK complex (IKKα, IKKβ, NEMO/IKKγ) nih.govekb.eg
3. IκB Phosphorylation The IKK complex phosphorylates IκB proteins at specific serine residues.IKK, IκBα wikipedia.orgekb.eg
4. IκB Degradation Phosphorylated IκB is ubiquitinated and degraded by the proteasome.Ubiquitin ligase, Proteasome wikipedia.orgnih.gov
5. NF-κB Translocation The liberated NF-κB dimer translocates from the cytoplasm into the nucleus.NF-κB (e.g., p50/RelA dimer) wikipedia.orgnih.gov
6. Gene Transcription NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating transcription.NF-κB, RNA polymerase, Coactivators wikipedia.orgnih.gov

Crosstalk with Other Intracellular Signaling Networks

The signaling cascades initiated by phorbol esters are not isolated events but are integrated into the broader cellular signaling web. Activation of PKC by compounds like this compound can lead to a cascade of downstream events that intersect with other major pathways. For instance, the tumor-promoting phorbol ester, phorbol 12-myristate 13-acetate (PMA), has been shown to acutely stimulate the tyrosine phosphorylation of several proteins, an event dependent on PKC. nih.gov This includes the activation of the receptor tyrosine kinases ErbB2 and ErbB3. nih.gov Once tyrosine phosphorylated, these receptors can associate with the SH2 domains of various signaling proteins, such as the p85α subunit of phosphatidylinositol 3-kinase and Grb2, thereby directly linking PKC activation to tyrosine kinase signaling pathways. nih.gov

Furthermore, phorbol ester-mediated signaling can influence gene transcription through specific DNA control elements. While distinct from the classic cAMP response element (cAMP-RE), the phorbol ester response element (PMA-RE) can, in some cell types, impart sensitivity to cAMP, suggesting a point of convergence for these two pathways. nih.gov The combined effect of phorbol esters and cAMP on genes with PMA-REs can be supraadditive, indicating a synergistic crosstalk between the PKC and PKA pathways. nih.gov

The physicochemical properties of individual phorbol esters, such as lipophilicity, play a critical role in determining their subcellular localization and, consequently, their interaction with different signaling networks. researchgate.netresearchgate.net More hydrophilic compounds, a category that includes this compound, tend to induce a patchy distribution in the cytoplasm and show more prominent translocation to the nuclear membrane, with less localization to the plasma membrane. researchgate.netresearchgate.net This differential localization may favor interactions with nuclear or perinuclear signaling complexes over those at the cell periphery. Phorbol esters are also known to modulate pathways such as the mitogen-activated protein kinase (MAPK) cascades and to induce nuclear factor-kappa B (NF-κB), further highlighting the extensive crosstalk potential. google.com

Interactions with Non-PKC Receptors and Effectors

Beyond the well-documented activation of PKC, phorbol esters, including by extension this compound, bind with high affinity to a growing list of "non-kinase" receptors. nih.gov These proteins contain C1 domains structurally similar to those in PKC but lack a kinase domain. Their engagement by phorbol esters initiates signaling events independently of PKC phosphorylation, adding significant complexity to the cellular responses elicited by these compounds. google.commerckmillipore.com Key non-PKC effectors include chimaerins, Ras guanine (B1146940) nucleotide releasing proteins (RasGRP), Munc-13, and certain transient receptor potential (TRP) channels. google.com

Chimaerins (e.g., Beta2-Chimaerin) as Phorbol Ester Receptors

Chimaerins are a family of GTPase-activating proteins (GAPs) for the small GTP-binding protein Rac. nih.govmerckmillipore.com Beta2-chimaerin (β2-chimaerin), a prominent member, possesses a single C1 domain that binds phorbol esters with high affinity, comparable to that of PKC. nih.gov Studies using radiolabeled phorbol 12,13-dibutyrate revealed a dissociation constant (Kd) of 1.9 nM for β2-chimaerin. nih.gov This interaction is functionally significant, as treatment with phorbol esters causes β2-chimaerin to translocate from the cytosol to cellular membranes, a critical step in its activation. nih.govnih.gov

Once activated, β2-chimaerin functions as a GAP to inactivate Rac, thus representing a PKC-independent pathway for modulating actin dynamics, cell migration, and other Rac-dependent processes. merckmillipore.comnih.gov Interestingly, research has revealed striking differences in the structure-activity relationships for ligand binding between β2-chimaerin and PKCα, indicating that these receptors can be differentially targeted by specific phorbol ester analogs. nih.gov The discovery of chimaerins as bona fide phorbol ester receptors expanded the paradigm of diacylglycerol (DAG) and phorbol ester signaling beyond protein phosphorylation. nih.govmerckmillipore.com

Ras Guanine Nucleotide Releasing Proteins (RasGRP) Interaction Studies

Ras guanine nucleotide releasing proteins (RasGRPs) are a family of guanine nucleotide exchange factors (GEFs) that directly activate Ras GTPases. nih.govnih.gov Several RasGRP isoforms contain a C1 domain that functions as a high-affinity phorbol ester and DAG receptor. nih.govnih.gov This allows for the direct activation of the Ras-MAPK pathway, bypassing the requirement for receptor tyrosine kinase stimulation. nih.gov

Studies in mouse epidermal keratinocytes have shown that the phorbol ester TPA can elevate levels of active, GTP-loaded Ras in a PKC-independent manner, an effect attributed to the activation of RasGRP1. nih.gov Phorbol ester treatment induces the translocation of RasGRP from the cytosol to the endoplasmic reticulum and Golgi apparatus, where it can engage and activate Ras. nih.gov The C1 domain is essential for this function; its deletion abolishes the transforming activity of RasGRP, which can be restored by replacing it with a C1 domain from PKC. nih.gov This establishes RasGRP as a critical non-PKC receptor that links lipid second messengers directly to the control of Ras, a central regulator of cell growth, differentiation, and survival. nih.gov

Munc-13 Modulation

Munc13 proteins are essential presynaptic proteins that play a crucial role in the priming of synaptic vesicles for exocytosis. nih.govnih.gov Several Munc13 isoforms contain a C1 domain that binds DAG and phorbol esters, positioning them as key regulators of neurotransmitter release. google.comnih.gov The activation of Munc13 by phorbol esters potentiates both spontaneous and evoked transmitter release at synapses like the calyx of Held. nih.govnih.gov

Crucially, studies using Munc13-1 knock-in mice, in which the C1 domain is mutated to abolish DAG/phorbol ester binding, have demonstrated that a substantial portion of the potentiation of release is directly mediated by Munc13-1, independent of PKC activation. nih.govnih.gov Phorbol ester binding to Munc13 appears to enhance the fusion probability of readily releasable vesicles and increase the abundance of fusion-competent, maturely primed vesicles, rather than increasing the total number of readily releasable vesicles. nih.govresearchgate.net Different Munc13 paralogs can even have opposing effects in response to phorbol esters, with ubMunc13-2 being stimulatory while Munc13-1 can be inhibitory under certain conditions, adding another layer of regulatory complexity. elifesciences.org

Transient Receptor Potential Vanilloid Channels (TRPV4) Activation and Binding Specificity

This compound, specifically the 4α-epimer (4α-PDH), is a potent and direct activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. researchgate.netcellphysiolbiochem.comembopress.org TRPV4 is a polymodal cation channel involved in processes like mechanosensation and osmosensation. embopress.org The activation of TRPV4 by phorbol esters is distinct from PKC activation and occurs through direct binding of the ligand to the channel protein. researchgate.netnih.gov

Structure-activity studies have shown that 4α-Phorbol-12,13-dihexanoate is a more potent TRPV4 activator than related compounds like 4α-phorbol 12,13-didecanoate (4α-PDD) and 4α-phorbol 12-myristate 13-acetate (4α-PMA). cellphysiolbiochem.com The half-maximal effective concentration (EC50) for 4α-PDH in activating TRPV4 is approximately 70 nM. researchgate.net The proposed binding site for these phorbol esters is a pocket formed by the third and fourth transmembrane (TM3 and TM4) segments of the TRPV4 channel. researchgate.netencyclopedia.pub This direct channel gating provides a rapid mechanism for modulating calcium influx and cellular excitability, completely independent of enzymatic cascades.

Table of Non-PKC Phorbol Ester Receptors

Receptor Class Specific Example Key Function Effect of Phorbol Ester Binding
Chimaerins Beta2-Chimaerin Rac-GTPase Activating Protein (GAP) Translocation to membranes; inactivation of Rac. nih.govnih.gov
RasGRPs RasGRP1 Ras-Guanine Nucleotide Exchange Factor (GEF) Translocation to internal membranes; activation of Ras. nih.govnih.gov
Munc-13 Munc13-1 Synaptic Vesicle Priming Potentiation of neurotransmitter release; enhanced vesicle fusion probability. nih.govnih.gov

| TRP Channels | TRPV4 | Calcium-permeable Cation Channel | Direct channel activation; increased Ca2+ influx. researchgate.netcellphysiolbiochem.com |

Table of Chemical Compounds

Compound Name Abbreviation
This compound PDH
4α-Phorbol-12,13-dihexanoate 4α-PDH
Phorbol 12-myristate 13-acetate PMA
12-O-tetradecanoylphorbol-13-acetate TPA
Phorbol 12,13-dibutyrate PDBu
4α-Phorbol 12,13-didecanoate 4α-PDD
Diacylglycerol DAG
Protein Kinase C PKC
ErbB2 / ErbB3 -
Ras Guanine Nucleotide Releasing Protein RasGRP
Munc-13 -
Transient Receptor Potential Vanilloid 4 TRPV4
Beta2-Chimaerin β2-chimaerin
Mitogen-activated protein kinase MAPK
Nuclear factor-kappa B NF-κB
cAMP response element cAMP-RE

Insufficient Scientific Data Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific research data on the chemical compound This compound to generate the requested article. The detailed outline provided requires in-depth findings on cellular proliferation, apoptosis, and immunological responses that are not documented for this specific phorbol ester in the accessible scientific domain.

The vast majority of research on the biological effects of phorbol esters has concentrated on other analogues, most notably Phorbol-12-myristate-13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), as well as Phorbol-12,13-dibutyrate (PDBu) and Phorbol-12,13-didecanoate (PDD). These compounds are widely used as potent activators of protein kinase C (PKC) in biomedical research to study a range of cellular processes. wikipedia.orgcellsignal.com

While these related compounds have been extensively studied for their roles in:

Inducing cellular differentiation in various cell lines, such as human monocytic THP-1 cells and SH-SY5Y neuroblastoma cells. nih.govresearchgate.net

Modulating cell cycle progression, often leading to growth arrest in the G1 phase. nih.gov

Promoting apoptosis through various signaling cascades. nih.gov

Activating T-lymphocytes and stimulating cytokine production. nih.govwikipedia.org

It is crucial to note that the biological activity of phorbol esters can vary significantly based on the nature of the ester groups at the C12 and C13 positions. Therefore, extrapolating findings from PMA, PDBu, or PDD to this compound would be scientifically inaccurate and speculative.

Given the strict instructions to focus solely on this compound and to ensure all content is scientifically accurate, it is not possible to create the requested article without engaging in unsubstantiated generalization. No specific studies detailing the effects of this compound on cellular attachment, cell cycle modulation, apoptosis pathways, T-cell activation, or cytokine regulation as per the requested outline could be identified.

Therefore, in the interest of maintaining scientific integrity and adhering to the prompt's explicit constraints, the article cannot be generated at this time.

Biological Effects of Phorbol 12,13 Dihexanoate on Cellular Processes in Research Models

Immunological and Inflammatory Response Modulation

Effects on Oxidative Burst Mechanisms in Leukocytes

Phorbol (B1677699) esters are potent activators of the oxidative burst in leukocytes, a critical process in the innate immune response characterized by the rapid production of reactive oxygen species (ROS) to eliminate pathogens. This activation is primarily mediated through the protein kinase C (PKC) pathway. While much of the foundational research has been conducted with the closely related Phorbol-12-myristate-13-acetate (PMA), the mechanism is applicable to phorbol esters like Phorbol-12,13-dihexanoate due to their shared structural ability to activate PKC.

The activation of PKC by phorbol esters initiates a signaling cascade that culminates in the assembly and activation of the NADPH oxidase enzyme complex on the phagosomal or plasma membrane. nih.gov This enzyme complex is responsible for the one-electron reduction of molecular oxygen to superoxide anion (O₂⁻), which is then converted to other reactive oxygen species, including hydrogen peroxide (H₂O₂). nih.gov Studies have shown that treatment of leukocytes with PMA leads to a significant increase in oxidative activity. nih.govnih.gov This response is heterogeneous, with subsets of lysosomes exhibiting higher oxidative activity and a concurrent elevation in pH. nih.gov

Leukocyte Type Inducing Agent Primary Enzyme Activated Key Reactive Oxygen Species Produced Observed Effect
NeutrophilsPhorbol-12-myristate-13-acetate (PMA)NADPH OxidaseSuperoxide (O₂⁻), Hydrogen Peroxide (H₂O₂)Initiation of oxidative burst for pathogen killing. nih.govnih.gov
MonocytesPhorbol-12-myristate-13-acetate (PMA)NADPH OxidaseSuperoxide (O₂⁻), Hydrogen Peroxide (H₂O₂)Activation of oxidative burst. nih.gov
MacrophagesPhorbol-12-myristate-13-acetate (PMA)NADPH OxidaseSuperoxide (O₂⁻), Hydrogen Peroxide (H₂O₂)Increased oxidative activity within lysosomes. nih.gov

Neurobiological Research Applications

This compound and its analogs have been instrumental in elucidating fundamental neurobiological processes, including the generation of new neurons and the modulation of synaptic communication.

Influence on Adult Neurogenesis Pathways

Adult neurogenesis, the process of generating new neurons in the adult brain, is a subject of intense research for its potential in neural repair and cognitive function. Phorbol esters have emerged as valuable tools in studying the signaling pathways that govern this process. Research has demonstrated that a library of phorbol 12,13-diesters can act as potential neurogenic agents. acs.orgnih.gov

The pro-neurogenic effects of phorbol esters are largely attributed to their activation of protein kinase C (PKC). nih.govnih.gov Activation of PKC has been shown to induce the proliferation of neural progenitor cells (NPCs) in vitro. nih.govnih.gov For instance, studies using PMA have demonstrated a dose-dependent increase in the size of neurospheres, which are clusters of NPCs. nih.gov This proliferative effect can be reversed by PKC inhibitors, confirming the central role of this enzyme. nih.govnih.gov Furthermore, in vivo studies have shown that treatment with certain non-tumorigenic phorbol esters can induce the proliferation of NPCs within the established neurogenic niches of the adult brain, namely the dentate gyrus of the hippocampus and the subventricular zone. nih.gov One of the downstream effects of phorbol ester activity is the stimulation of transforming growth factor alpha (TGFα) release, which in turn promotes the proliferation of neural progenitor cells. nih.gov

Phorbol Ester Model System Key Pathway Activated Observed Effect on Neurogenesis
Phorbol 12,13-diestersIn vitro / In vivo (mice)Protein Kinase C, TGFα releasePromoted neural progenitor cell proliferation and enhanced neurogenesis. acs.orgnih.gov
Phorbol-12-myristate-13-acetate (PMA)In vitro (neurospheres)Protein Kinase CInduced neural progenitor cell proliferation. nih.govnih.gov
Prostratin (B1679730) (a 12-deoxyphorbol)In vitro & In vivoProtein Kinase CIncreased neurosphere size and induced proliferation of neural progenitor cells in the dentate gyrus and subventricular zone. nih.gov

Studies of Presynaptic Mechanisms and Synaptic Potentiation

Phorbol esters have been widely used to investigate the mechanisms of synaptic plasticity, particularly the enhancement of neurotransmitter release. This compound, by activating PKC, can induce a form of synaptic potentiation that is expressed presynaptically. This involves an increase in the probability of neurotransmitter release from the presynaptic terminal.

The activation of presynaptic PKC by phorbol esters is thought to modulate several downstream targets. One key area of investigation is the phosphorylation of proteins involved in the synaptic vesicle cycle, such as Munc18-1, although some studies suggest that phorbol ester-mediated enhancement of synaptic transmission can occur independently of Munc18-1 phosphorylation. The facilitatory effect of phorbol esters on transmitter release appears to occur downstream of calcium influx, suggesting a direct effect on the machinery of exocytosis.

Influence on Cellular Transport and Ion Channel Activity

The integrity of cellular function relies on the precise regulation of ion gradients and transport across the plasma membrane. This compound has been utilized in research to probe the signaling pathways that control the activity of key ion transporters and channels.

Regulation of Na+/K+ ATPase Activity

The Na+/K+ ATPase, or sodium-potassium pump, is a vital enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. The activity of this pump can be modulated by various signaling pathways, including those involving PKC.

Studies utilizing phorbol esters such as PMA have shown that activation of PKC can lead to the down-regulation of Na+/K+ ATPase activity. nih.govnih.gov This inhibitory effect is not necessarily due to direct phosphorylation of the enzyme's PKC site but can be a consequence of the withdrawal of Na+/K+ ATPase units from the basolateral cell surface. nih.govnih.gov This process is associated with an increase in fluid-phase endocytosis and a decrease in the basolateral membrane area. nih.gov However, the effects of PKC on Na+/K+ ATPase can be complex and may vary depending on the specific PKC isoform activated and the cellular context, with some studies reporting stimulatory effects. mdpi.com For instance, in intestinal epithelial cells, activation of PKC by PMA was found to stimulate Na-K-ATPase activity. mdpi.com

Phorbol Ester Cell/Tissue Model Effect on Na+/K+ ATPase Activity Proposed Mechanism
Phorbol-12-myristate-13-acetate (PMA)A6 epithelia (Xenopus laevis)DecreaseWithdrawal of sodium pumps from the basolateral cell surface. nih.govnih.gov
Phorbol-12-myristate-13-acetate (PMA)Rat liverInitial stimulation followed by a decreaseDirect influence on the Na+/K+-ATPase, suggesting a role for PKC. karger.com
Phorbol-12-myristate-13-acetate (PMA)Rat intestinal epithelial cells (IEC-18)StimulationActivation of Ca-dependent PKC pathway leading to increased expression of Na-K-ATPase subunits. mdpi.com

Impact on TRPV4 Channel Function and Calcium Signaling

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a calcium-permeable cation channel involved in a variety of physiological processes, including mechanosensation and osmosensation. Phorbol esters, including 4α-phorbol 12,13-dihexanoate (4α-PDH), have been identified as exogenous activators of TRPV4.

The activation of TRPV4 by these compounds is thought to occur through a direct interaction, leading to an influx of calcium and subsequent cellular signaling events. This makes this compound and its analogs useful for studying the physiological roles of TRPV4 and the downstream consequences of its activation. The ability of phorbol esters to modulate calcium channels is not limited to TRPV4, as they have also been shown to affect other types of calcium channels in neurons, often through PKC-dependent mechanisms. researchwithrutgers.com

Metabolic Reprogramming in Myeloma Cell Lines

Cancer cells, including those in multiple myeloma, undergo metabolic reprogramming to support their rapid proliferation and survival. nih.govnih.govmdpi.comyoutube.comyoutube.com This involves alterations in glucose metabolism, often characterized by increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect. nih.govmdpi.com Protein kinase C (PKC) signaling pathways have been implicated in the metabolic reprogramming of cancer cells. nih.govnih.gov

Impact on Hexokinase Activity and Glucose-6-Phosphate Levels

Hexokinase is a key enzyme that catalyzes the first step in glycolysis, the phosphorylation of glucose to glucose-6-phosphate. researchgate.net In multiple myeloma cells, the expression and activity of hexokinase, particularly hexokinase 2 (HK2), are often upregulated to meet the high energy demands of the tumor cells. nih.govresearchgate.net

While direct studies on this compound are limited, its role as a PKC activator suggests a potential mechanism for influencing hexokinase activity. Activation of PKC has been shown to be involved in the metabolic reprogramming of multiple myeloma, which includes the upregulation of glycolytic genes like HK2. nih.gov Therefore, it is plausible that this compound, by activating PKC, could contribute to increased hexokinase activity and subsequently higher levels of glucose-6-phosphate in myeloma cell lines. This metabolic shift would favor glycolysis to provide the necessary energy and biosynthetic precursors for cell proliferation. nih.gov

Table 1: Key Factors in Myeloma Cell Metabolism and Potential Influence of PKC Activation

Metabolic ComponentRole in Myeloma CellsPotential Effect of PKC Activation (e.g., by this compound)
Hexokinase 2 (HK2) Catalyzes the first step of glycolysis; often upregulated. nih.govresearchgate.netPotential for upregulation, leading to increased glycolysis.
Glucose-6-Phosphate Product of the hexokinase reaction; funneled into glycolysis and the pentose phosphate pathway.Potential for increased levels due to enhanced hexokinase activity.
Glycolysis Primary pathway for energy production in many cancer cells. nih.govPotential for overall enhancement to support cell growth and survival.

Alterations in Cellular Bioenergetic Profiles

The metabolic reprogramming induced by oncogenic signaling pathways, such as those involving PKC, can significantly alter the cellular bioenergetic profile of myeloma cells. mdpi.com By promoting a shift towards aerobic glycolysis, cancer cells can rapidly generate ATP and metabolic intermediates needed for biosynthesis, even in the presence of oxygen. nih.gov

Activation of PKC by phorbol esters can influence these bioenergetic shifts. By potentially increasing the rate of glycolysis through the upregulation of enzymes like hexokinase, this compound may contribute to an increase in lactate production, a hallmark of the Warburg effect. nih.gov This alteration in the bioenergetic profile supports the high proliferative state of myeloma cells and can contribute to the creation of a tumor microenvironment that favors cancer progression. nih.govmdpi.com

Gene Expression Regulation and Transcriptional Control

Phorbol esters are known to modulate the expression of various genes by activating signal transduction pathways that lead to the activation of transcription factors. nih.gov This can result in both the upregulation and downregulation of specific genes, influencing cellular functions such as proliferation, differentiation, and apoptosis. nih.govnih.gov

Modulation of Specific Gene Transcription (e.g., CYP24A1)

One well-studied example of gene regulation by phorbol esters is the modulation of the CYP24A1 gene. This gene encodes the enzyme 24-hydroxylase, which is responsible for the catabolism of 1,25-dihydroxyvitamin D3, the active form of vitamin D. wikipedia.orgmedlineplus.gov

Research on the related phorbol ester, Phorbol-12-myristate-13-acetate (PMA), has shown that it can enhance the 1,25-dihydroxyvitamin D3-induced expression of the CYP24A1 gene. nih.govmerckmillipore.comnih.gov This effect is mediated through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which leads to the phosphorylation of the transcription factor Sp3. nih.govmerckmillipore.comnih.gov Phosphorylated Sp3 then interacts with the vitamin D receptor (VDR) and binds to the CYP24A1 promoter, enhancing its transcription. nih.govmerckmillipore.comnih.gov Given that this compound shares the same mechanism of action as PMA through PKC activation, it is likely to have a similar modulatory effect on CYP24A1 gene expression.

Table 2: Phorbol Ester-Mediated Regulation of CYP24A1 Gene Expression

Regulatory FactorRole in CYP24A1 TranscriptionEffect of Phorbol Ester (PMA)
Protein Kinase C (PKC) Activates downstream signaling pathways.Activated by phorbol esters.
MAPK (ERK1/2) Phosphorylates transcription factors.Activated by the PKC pathway. nih.govmerckmillipore.com
Sp3 Transcription Factor Binds to the CYP24A1 promoter region.Phosphorylated by MAPK, increasing its binding to the promoter. nih.govmerckmillipore.comnih.gov
Vitamin D Receptor (VDR) Primary transcriptional regulator of CYP24A1.Interacts with phosphorylated Sp3 to enhance gene expression. nih.govmerckmillipore.com

Analysis of Chromatin Immunoprecipitation (ChIP) Findings

Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as transcription factors, with specific DNA sequences in the genome. researchgate.netresearchgate.netyoutube.com In the context of phorbol ester-regulated gene expression, ChIP can be used to demonstrate the direct binding of transcription factors to the promoter regions of target genes.

Studies on the regulation of the CYP24A1 gene by PMA have utilized ChIP to show that PMA treatment enhances the binding of the vitamin D receptor (VDR) to the CYP24A1 promoter. nih.govmerckmillipore.com Furthermore, it has been demonstrated that PMA increases the binding of the transcription factor Sp3 to the CYP24A1 promoter. nih.govmerckmillipore.com These findings from ChIP analyses provide direct evidence for the molecular mechanism by which phorbol esters can enhance gene transcription, by facilitating the assembly of the transcriptional machinery at the promoter of target genes. While specific ChIP data for this compound is not available, the similar mechanism of action suggests that it would produce comparable results in such an assay.

Investigation of Latent Viral Activation

A significant area of research involving phorbol esters is their ability to reactivate latent viruses, particularly the human immunodeficiency virus (HIV-1). nih.govresearchgate.netnih.govasm.org Viral latency, a state where the virus remains dormant within host cells, is a major obstacle to eradicating viral infections. asm.org

This compound and other phorbol esters are potent activators of latent HIV-1. nih.govbiorxiv.org The mechanism of this reactivation is primarily through the activation of protein kinase C (PKC). nih.govnih.gov PKC activation initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. nih.govnih.govasm.org NF-κB then translocates to the nucleus and binds to the promoter region of the integrated HIV-1 provirus, known as the long terminal repeat (LTR), thereby initiating viral gene transcription and the production of new virus particles. nih.govnih.govasm.org Specifically, both PKCα and PKCθ isoforms have been shown to be required for HIV reactivation by phorbol esters. nih.gov This ability to reactivate latent viruses makes phorbol esters like this compound important research tools for studying the mechanisms of viral latency and for developing strategies to eliminate viral reservoirs.

Antagonism of Human Immunodeficiency Virus Type-1 (HIV-1) Latency in Cellular Models

This compound is a member of the phorbol ester family of compounds investigated for their ability to reactivate latent Human Immunodeficiency Virus Type-1 (HIV-1). The persistence of latent HIV-1 reservoirs in infected individuals is a primary obstacle to eradicating the virus, as these reservoirs are not affected by antiretroviral therapy. nih.govdntb.gov.ua A key strategy to eliminate these reservoirs is the "shock and kill" approach, which uses latency-reversing agents (LRAs) to reactivate the virus, making the infected cells visible to the immune system for destruction. scientificarchives.comnih.gov

Phorbol esters, acting as potent activators of Protein Kinase C (PKC), are effective LRAs in various in vitro models of HIV-1 latency, such as the Jurkat (J-Lat) T cell line. nih.govresearchgate.netnih.gov Research on a series of phorbol-13-monoesters has demonstrated that their capacity to reactivate HIV-1 gene expression is influenced by the length of the acyl side chain. For instance, phorbol-13-stearate was found to be significantly more potent than the well-studied LRA, prostratin. nih.gov Conversely, the activity was observed to decrease as the acyl side chain was shortened. nih.gov

In studies using Jurkat LAT-GFP cells, a model for HIV latency, this compound, alongside prostratin and phorbol-13-stearate, demonstrated the ability to antagonize HIV-1 latency. researchgate.net These compounds effectively induce the expression of viral genes from their latent state. nih.gov The reactivation of latent HIV-1 by phorbol esters is a critical step in potentially clearing the viral reservoir. nih.gov

Comparative Reactivation of Latent HIV-1 by Phorbol Esters
CompoundRelative Potency in HIV-1 ReactivationKey Cellular Model
Phorbol-13-stearateHigh (reported as at least 10-fold more potent than prostratin) nih.govJurkat T cells nih.gov
ProstratinModerate nih.govJurkat T cells, J-Lat cells nih.govnih.gov
This compoundActive in reversing latency researchgate.netJurkat LAT-GFP cells researchgate.net

Differential Pathway Activation in Latent HIV-1 Reactivation

The mechanism by which phorbol esters, including this compound, reverse HIV-1 latency involves the activation of specific intracellular signaling pathways. nih.gov These compounds are known activators of Protein Kinase C (PKC), a family of enzymes that play a crucial role in signal transduction. nih.govfrontiersin.org The activation of PKC by phorbol esters leads to the stimulation of multiple downstream pathways that converge on the HIV-1 Long Terminal Repeat (LTR), the promoter region of the viral genome, to drive transcription. researchgate.netnih.gov

Research indicates that this compound, along with prostratin and phorbol-13-stearate, activates the JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase) pathways. nih.gov The ERK/MAPK pathway is a critical component in the reactivation of HIV-1 from latency. researchgate.net Furthermore, studies utilizing isoform-specific PKC inhibitors suggest that classical PKC isoforms (cPKCs) are prominently involved in the cellular responses triggered by these phorbol esters. nih.govresearchgate.net

The activation of cPKCs initiates a cascade that leads to the stimulation of IκB kinase (IKK). nih.gov IKK then phosphorylates and promotes the degradation of IκBα, an inhibitor of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov The degradation of IκBα allows NF-κB to translocate to the nucleus and bind to the HIV-1 LTR, thereby activating viral gene expression. nih.govnih.gov This PKC-NF-κB signaling axis is a central mechanism for HIV-1 reactivation by phorbol esters. nih.govnih.gov Interestingly, different phorbol esters can induce distinct translocation patterns of PKC isotypes, suggesting that while the general mechanism is similar, subtle differences in pathway activation may exist between compounds. nih.gov

Signaling Pathways Activated by Phorbol Esters in HIV-1 Reactivation
CompoundActivated PathwaysKey Downstream Effect
This compoundClassical PKC, JNK, ERK nih.govresearchgate.netNF-κB activation, HIV-1 LTR transcription nih.gov
ProstratinClassical PKC, JNK, ERK nih.govresearchgate.netNF-κB activation, HIV-1 LTR transcription nih.gov
Phorbol-13-stearateClassical PKC, JNK, ERK nih.govresearchgate.netNF-κB activation, HIV-1 LTR transcription nih.gov
Phorbol 12-myristate 13-acetate (PMA)PKC, NF-κB, AP-1 scientificarchives.comnih.govHIV-1 LTR transcription nih.gov

Structure Activity Relationship Sar Studies of Phorbol 12,13 Dihexanoate and Analogues

Influence of Ester Moiety Length and Hydrophobicity on Biological Activity

The nature of the ester groups at the C-12 and C-13 positions of the phorbol (B1677699) backbone is a critical determinant of the biological activity of these compounds. The length and hydrophobicity of these acyl chains significantly modulate their interaction with target proteins and cellular membranes, leading to distinct biological outcomes.

Correlation with Differential Subcellular Translocation Patterns of PKC Isoforms

The length and hydrophobicity of the ester side chains on phorbol esters play a crucial role in dictating the subcellular localization of Protein Kinase C (PKC) isoforms. nih.gov Studies have demonstrated that the hydrophobicity of phorbol ester derivatives directly influences the translocation patterns of PKCδ. nih.gov For instance, highly hydrophobic derivatives preferentially drive PKCδ to the plasma membrane. nih.gov In contrast, derivatives with intermediate hydrophobicity initially direct PKCδ to the plasma membrane, followed by a redistribution to the nucleus. nih.gov More hydrophilic phorbol esters, on the other hand, primarily facilitate the translocation of PKCδ to the nuclear membrane. nih.gov This differential translocation is significant as the specific subcellular location of an activated PKC isoform determines its access to substrates and thereby dictates the downstream signaling pathways that are initiated.

The ability of these modified phorbol esters to recruit PKC to lipid bilayers is a key requirement for enzyme activation. ucsd.edu The efficiency of this recruitment is dependent on the length and saturation of the hydrocarbon tether of the ester chains. ucsd.edu Generally, phorbol derivatives with longer C12 side chains are more effective at translocating PKC. ucsd.edu

Impact on Cell Growth Inhibition and Attachment Induction

The structural characteristics of the ester moieties in phorbol esters also have a profound impact on their ability to inhibit cell growth and induce cell attachment. Phorbol esters are known to cause growth inhibition in various cell lines, often by inducing a cell-cycle block. nih.govelsevierpure.com For example, treatment of human B-lymphoma cell lines with PKC-activating phorbol esters leads to significant growth inhibition, arresting cells in either the G1/S or G2/M phase of the cell cycle. nih.gov

The potency of this growth-inhibitory effect can be correlated with the structure of the ester side chains. In some cancer cell lines, the in vitro bioactivity of phorbol esters, including their ability to inhibit cell growth, increases with the length and hydrophobicity of the acyl chain. researchgate.net Furthermore, phorbol esters can modulate cell adhesion. For instance, Phorbol 12-myristate 13-acetate (PMA) has been shown to induce cellular adhesion in HL-60 cells. The specific properties of the ester groups, by influencing the interaction with PKC and other cellular components, can thus fine-tune the cellular response, leading to varying degrees of growth inhibition and changes in cell attachment.

Role of Stereochemistry at Specific Phorbol Skeleton Positions (e.g., C-12, C-4)

The stereochemistry of the phorbol skeleton is a critical factor for its biological activity. Specific spatial arrangements of substituents at key positions are necessary for effective binding to target proteins. For instance, the β-stereochemistry at the C-12 position is crucial for optimal activity. researchgate.net Synthetic 12-epi-phorbol-12,13-dibutyrate, the C-12 epimer of the potent Phorbol-12,13-dibutyrate (PDBu), exhibited approximately 100-fold weaker in vitro biological activities, including binding to the PKC regulatory domain. researchgate.net

Similarly, the stereochemistry at the C-4 position is a key determinant of activity. The active β-conformation of phorbol esters is characterized by the 4-OH group projecting towards the reader in a standard 2D representation, whereas the inactive α-conformation has the 4-OH group projecting away. nih.gov The C-4, C-9, and C-20 hydroxyl groups are considered essential components of the phorbol ester pharmacophore, responsible for the specific interactions with their receptors. researchgate.net

Identification of Key Binding Domains and Amino Acid Residues on Target Proteins (e.g., PKC C1 domains, TRPV4)

Phorbol esters exert their biological effects by binding to specific regulatory domains on their target proteins. The most well-characterized targets are the Protein Kinase C (PKC) isozymes, where phorbol esters bind to the C1 domain. wikipedia.orgebi.ac.ukcellsignal.com The C1 domain is a cysteine-rich, zinc-finger-like motif of approximately 50 amino acids. wikipedia.orgebi.ac.uk The binding of phorbol esters to the C1 domain is a zinc-dependent process and occurs in a phospholipid environment. wikipedia.org Structural studies have revealed that the phorbol ester fits into a water-filled cavity within the C1 domain, displacing a water molecule. nih.gov The oxygens at the C-3, C-4, and C-20 positions of the phorbol core are important for this interaction. nih.gov

Beyond PKC, phorbol esters have been shown to directly interact with other proteins, including the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. acs.orgresearchgate.netnih.gov The activation of TRPV4 by 4α-phorbol esters involves the binding of these compounds to a loop in the TM3-TM4 domain of the channel, a region analogous to the capsaicin (B1668287) binding site in TRPV1. acs.orgresearchgate.netnih.gov The lipophilic ester groups on the C-ring of the phorbol molecule act as a steering element, correctly positioning the diterpenoid core within the binding pocket. acs.orgresearchgate.netnih.gov

Comparative Analysis with Other Phorbol Esters and Protein Kinase C Ligands (e.g., Phorbol 12-myristate 13-acetate, Bryostatin (B1237437) 1, Prostratin (B1679730), Sapintoxin D)

Phorbol-12,13-dihexanoate belongs to a broader class of phorbol esters and other PKC ligands that exhibit a range of biological activities. Comparative analyses of these compounds have provided valuable insights into the subtle structural features that determine their unique biological profiles.

Phorbol 12-myristate 13-acetate (PMA) is one of the most potent and widely studied phorbol esters. frontiersin.org Its high lipophilicity, due to the long myristate chain at C-12, contributes to its potent tumor-promoting activity. frontiersin.org In comparison, this compound, with its shorter hexanoate (B1226103) chains, is expected to have different membrane partitioning properties and potentially a distinct profile of PKC isoform activation and translocation.

Bryostatin 1 , a macrocyclic lactone, also binds to the C1 domain of PKC and acts as an activator. ucsd.edunih.gov However, it often elicits different, and sometimes antagonistic, biological responses compared to phorbol esters. nih.gov For instance, while PMA causes a sustained activation of PKC, bryostatin 1 can lead to a more transient activation and subsequent downregulation of certain PKC isoforms. nih.gov This difference in the duration of transcriptional modulation is a key factor in their differential biological effects. nih.gov

Prostratin (12-deoxyphorbol 13-acetate) is a non-tumor-promoting phorbol ester that has garnered interest for its potential therapeutic applications, including the reactivation of latent HIV-1. researchgate.net Unlike tumor-promoting phorbol esters, prostratin has a different substitution pattern on the phorbol ring, which is thought to contribute to its distinct biological activity profile.

Sapintoxin D is another naturally occurring diterpenoid that activates PKC. Its unique structural features, when compared to this compound, would likely result in differences in binding affinity and activation kinetics for various PKC isoforms.

The following table provides a comparative summary of these PKC ligands:

CompoundChemical ClassKey Structural FeaturesPrimary Biological Effects
This compound Diterpene EsterTigliane (B1223011) backbone with two hexanoate esters at C-12 and C-13PKC activator, specific biological profile under investigation
Phorbol 12-myristate 13-acetate (PMA) Diterpene EsterTigliane backbone with a myristate ester at C-12 and an acetate (B1210297) at C-13Potent PKC activator, tumor promoter
Bryostatin 1 Macrocyclic LactoneComplex polyketide structurePKC activator, exhibits both agonistic and antagonistic effects compared to phorbol esters
Prostratin Diterpene Ester12-deoxyphorbol with an acetate at C-13Non-tumor-promoting PKC activator, reactivates latent HIV-1
Sapintoxin D Diterpene EsterTigliane backbone with different ester substitutionsPKC activator

Advanced Synthetic Methodologies for Phorbol 12,13 Dihexanoate and Derivatives

Chemoenzymatic Synthesis Approaches for Phorbol (B1677699) Esters

The convergence of chemical and enzymatic methods, known as chemoenzymatic synthesis, offers a powerful strategy for the efficient and selective synthesis of complex molecules like phorbol esters. This approach leverages the strengths of both disciplines: the ability of chemical synthesis to construct complex carbon skeletons and the unparalleled selectivity of enzymes for specific functional group transformations.

Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, have proven to be particularly valuable in the synthesis of phorbol esters. In non-aqueous environments, the catalytic activity of lipases can be reversed to facilitate esterification and transesterification reactions with high regioselectivity and under mild reaction conditions. This is especially advantageous for polyhydroxylated molecules like phorbol, where selective acylation of specific hydroxyl groups is a significant challenge in traditional organic synthesis.

The general strategy for the chemoenzymatic synthesis of a phorbol ester like Phorbol-12,13-dihexanoate would involve the initial chemical synthesis of the core phorbol skeleton. Subsequently, a lipase-catalyzed esterification would be employed to introduce the hexanoate (B1226103) groups at the C-12 and C-13 positions. The choice of lipase is critical, as different lipases exhibit varying degrees of selectivity for the different hydroxyl groups on the phorbol molecule. For instance, Candida antarctica lipase B (CALB) is a widely used and versatile biocatalyst known for its high efficiency in a range of esterification reactions. nih.gov

The optimization of reaction conditions, including the choice of solvent, temperature, and the nature of the acyl donor (e.g., hexanoic acid or its activated ester), is crucial for achieving high yields and selectivity. The use of immobilized enzymes further enhances the practical applicability of this method, allowing for easy separation of the catalyst from the reaction mixture and its potential for reuse.

Targeted Derivatization of the Phorbol Skeleton for Research Analogs

The synthesis of phorbol ester analogs is essential for probing their biological mechanisms and for developing new therapeutic agents with improved efficacy and reduced side effects. Targeted derivatization of the phorbol skeleton allows for systematic modifications of its structure to investigate the structure-activity relationships (SAR).

Selective Acylation and Esterification Techniques at Phorbol Hydroxyl Groups (e.g., C-12, C-13, C-20)

The phorbol skeleton possesses several hydroxyl groups with varying reactivity, primarily at the C-12, C-13, and C-20 positions. The selective acylation and esterification of these hydroxyl groups are key to generating a diverse library of phorbol ester analogs. The primary hydroxyl group at C-20 is generally the most reactive, followed by the secondary hydroxyl at C-13, and the tertiary hydroxyl at C-12 being the least reactive. This inherent difference in reactivity can be exploited to achieve a degree of selective acylation under carefully controlled reaction conditions.

For more precise control, protecting group strategies are often employed. A common approach involves the selective protection of the more reactive hydroxyl groups, allowing for the derivatization of the less reactive ones. For example, the C-20 hydroxyl group can be selectively protected, followed by the acylation of the C-12 and C-13 positions. Subsequent deprotection of the C-20 hydroxyl group yields the desired 12,13-diester. Various protecting groups, such as silyl ethers (e.g., TBDMS, TIPS), can be used, and their introduction and removal are standard procedures in organic synthesis. nih.gov

The choice of acylating agent and reaction conditions also plays a crucial role in directing the selectivity of the esterification. The use of bulky acylating agents can sterically hinder reaction at the more sterically congested hydroxyl groups. Furthermore, the development of total synthesis routes to phorbol has provided access to intermediates where specific hydroxyl groups can be selectively introduced or modified, offering another avenue for the synthesis of unique analogs. researchgate.netnih.gov

A study on the synthesis of 16 different phorbol derivatives highlighted the importance of the nature of the ester substituents for biological activity. It was found that derivatives with aromatic groups and long-chain organic acids at the C-12, C-13, and C-20 positions exhibited better activity in certain assays.

Synthesis of Epimers and Positional Isomers for SAR Investigations

To gain a deeper understanding of the three-dimensional structural requirements for the biological activity of phorbol esters, the synthesis of epimers and positional isomers is of great importance. Epimers are stereoisomers that differ in the configuration at only one stereocenter, while positional isomers have the same molecular formula but differ in the position of their functional groups.

The synthesis of epimers of phorbol esters allows for the investigation of the role of stereochemistry at specific positions on their interaction with biological targets like protein kinase C (PKC). For instance, the synthesis of 12-epi-phorbol-12,13-dibutyrate, the C-12 epimer of the well-known phorbol-12,13-dibutyrate (PDBu), has been reported. This synthesis involved a multi-step sequence starting from phorbol. Biological evaluation of this epimer revealed a significant decrease in activity compared to the natural isomer, highlighting the critical importance of the stereochemistry at the C-12 position for potent biological activity.

Elucidation of Potential Biochemical Pathways in Natural Phorbol Ester Synthesis

Phorbol esters are classified as tigliane (B1223011) diterpenoids, and their biosynthesis in plants follows the general terpenoid pathway. The elucidation of this intricate biochemical pathway is not only of fundamental scientific interest but also holds the potential for biotechnological production of these valuable compounds.

The biosynthesis of the phorbol skeleton begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the methylerythritol phosphate (MEP) pathway in plastids. Four molecules of IPP and one molecule of DMAPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

A key step in the formation of the tigliane skeleton is the cyclization of GGPP, catalyzed by a diterpene synthase known as casbene synthase. This enzyme facilitates the formation of casbene, a macrocyclic diterpene that serves as a crucial intermediate in the biosynthesis of a wide range of diterpenoids in the Euphorbiaceae family.

The transformation of casbene into the complex tetracyclic structure of phorbol involves a series of intricate enzymatic reactions, including hydroxylations and rearrangements, which are believed to be catalyzed by cytochrome P450 monooxygenases and other enzymes. While the exact sequence and the specific enzymes involved in these downstream modifications are still under active investigation, it is hypothesized that a series of cyclization and oxidation reactions lead to the formation of the characteristic 5/7/6/3-membered ring system of the tigliane core. researchgate.net

Following the formation of the phorbol skeleton, the final step in the biosynthesis of phorbol esters is the esterification of the hydroxyl groups at positions C-12, C-13, and sometimes C-20, with various fatty acids. This esterification is catalyzed by specific acyltransferases, which utilize acyl-Coenzyme A (acyl-CoA) as the acyl donor. The specificities of these acyltransferases are thought to be responsible for the diversity of phorbol esters found in nature.

Methodological Applications of Phorbol 12,13 Dihexanoate in Research

Tool for Investigating Signal Transduction Pathways and Enzyme Activity

Phorbol-12,13-dihexanoate is utilized as a chemical probe to investigate cellular signaling, primarily through its interaction with protein kinase C (PKC). As a ligand, it binds to the C1 domain of PKC, activating the enzyme and causing its translocation to different cellular compartments. nih.gov The lipophilicity of phorbol (B1677699) esters is a critical determinant of their interaction with PKC isozymes. researchgate.net

Studies on the translocation of PKCδ, an important signaling protein, revealed that different phorbol esters induce distinct patterns of redistribution. This compound, being a more hydrophilic compound compared to esters with longer fatty acid chains, induces a unique pattern of PKCδ translocation. It causes a patchy distribution of the enzyme in the cytoplasm and promotes a more prominent translocation to the nuclear membrane, with little localization to the plasma membrane. researchgate.netresearchgate.net This characteristic allows researchers to specifically investigate the consequences of PKC activation within intracellular and perinuclear compartments, distinguishing these effects from those initiated at the plasma membrane by more lipophilic phorbol esters. researchgate.net

Table 1: Translocation Patterns of PKCδ Induced by Phorbol Esters with Varying Hydrophilicity
Phorbol EsterRelative HydrophilicityObserved PKCδ Translocation Pattern
This compoundMore HydrophilicPatchy cytoplasmic distribution, prominent nuclear membrane translocation, little plasma membrane localization. researchgate.netresearchgate.net
Phorbol-12,13-dibutyrateMore HydrophilicPatchy cytoplasmic distribution, prominent nuclear membrane translocation, little plasma membrane localization. researchgate.netresearchgate.net
Phorbol-12,13-dioctanoateIntermediatePlasma membrane and subsequent nuclear membrane translocation. researchgate.net
Phorbol 12-myristate 13-acetate (PMA)LipophilicPlasma membrane translocation followed by slower nuclear membrane translocation. researchgate.net
Phorbol-12,13-didecanoateHighly LipophilicPlasma membrane translocation only or no translocation. researchgate.net

Utility in Cellular Differentiation and Cell Fate Determination Studies

The ability of phorbol esters to activate PKC makes them useful agents for inducing cellular differentiation in various cell lines, particularly those of hematopoietic origin. This compound has been employed in studies to understand the molecular switches that govern cell fate.

In research using U937 human leukemia cells, this compound was shown to induce cell attachment, which is a key indicator of monocytic differentiation. aacrjournals.org Interestingly, the dose-response curve for this effect was observed to be biphasic, a phenomenon also seen with other phorbol derivatives like sapintoxin D and phorbol 12,13-dibenzoate. aacrjournals.org This complex response highlights the nuanced role of PKC signaling in determining cellular outcomes and suggests that the concentration of the activator can lead to qualitatively different biological effects. These characteristics make this compound a useful tool for dissecting the concentration-dependent signaling events that drive cellular differentiation. aacrjournals.org

Application in In Vitro and Ex Vivo Mechanistic Investigations of Disease Models

This compound has been applied in various in vitro models to investigate the mechanisms of diseases such as cancer and viral infections.

In cancer research, its effect on cell proliferation has been examined. In a study on LNCaP human prostate cancer cells, this compound was found to have a weak to intermediate effect on inhibiting cell growth compared to more potent phorbol esters. nih.gov Furthermore, molecular docking studies have identified this compound as a potential inhibitor of the anti-apoptotic protein BCL2. amazonaws.comwisdomlib.org This suggests its utility in research focused on overcoming apoptosis resistance in cancer cells.

In the field of virology, this compound has been identified as an antiviral agent. It is listed among phorbol derivatives that exhibit inhibitory activity against both HIV-1 and HIV-2. nih.gov It has also been used in screens to identify inhibitors of the Chikungunya virus (CHIKV), where it showed moderate activity. nih.gov

Table 2: Application of this compound in Disease Models
Disease ModelCell Line/SystemObserved Effect/ApplicationReference
Prostate CancerLNCaP cellsWeak to intermediate inhibition of cell growth. nih.gov
Cancer (General)In silico (Molecular Docking)Potential inhibitor of BCL2 protein. amazonaws.comwisdomlib.org
HIV-1 InfectionIn vitro assaysInhibitory activity against HIV-1. nih.gov
HIV-2 InfectionIn vitro assaysInhibitory activity against HIV-2. nih.gov
Chikungunya Virus InfectionVero cellsInhibitory activity against CHIKV replication. nih.gov

Probes for Receptor Binding and Ligand Affinity Studies

This compound serves as a useful ligand in studies of receptor binding and affinity, particularly for the C1 domain of PKC. nih.gov Its ability to bind competitively with other phorbol esters, such as phorbol 12,13-dibutyrate, allows for its use in assays to characterize the binding properties of novel PKC activators or inhibitors. nih.gov

Beyond PKC, its potential interaction with other proteins has been explored through computational methods. A molecular docking study investigating phytochemicals from the plant Prosopis juliflora as potential anti-cancer agents assessed the binding affinity of this compound to the BCL2 protein. The study reported a strong docking score, suggesting a high binding affinity and specificity for this anti-apoptotic protein. amazonaws.comwisdomlib.org This highlights its potential as a reference compound in screening for new BCL2 inhibitors.

Models for Studying Latent Viral Activation and Viral Expression

A significant challenge in treating retroviral infections, such as HIV, is the persistence of latent viral reservoirs. One therapeutic strategy, often called "shock and kill," involves using latency-reversing agents to reactivate viral expression, making the infected cells visible to the immune system. Phorbol esters are well-known latency-reversing agents due to their ability to activate PKC, which in turn can activate transcription factors like NF-κB that drive HIV expression.

This compound has been included in patents describing compositions designed to upregulate viral expression from latent proviruses. google.comkisti.re.krgoogle.com These documents specify its use as a component in methods aimed at activating latent HIV, thereby providing a research tool and a potential therapeutic component for studying and targeting viral latency. kisti.re.krgoogle.com Its application in this context is crucial for developing and testing new approaches to eradicate persistent viral infections. chemicalbook.com

Use in Modulating Ion Channel Activity for Research Purposes

This compound, specifically its 4α-stereoisomer (4α-phorbol 12,13-dihexanoate or 4α-PDH), is a potent modulator of specific ion channels. It is widely used in research as a selective activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. nih.govcellphysiolbiochem.comnih.gov TRPV4 is a polymodal cation channel involved in sensing physical stimuli like temperature and osmotic pressure.

Research has shown that 4α-PDH is a particularly potent activator of TRPV4, more so than other phorbol esters like 4α-phorbol 12,13-didecanoate (4α-PDD) and phorbol 12-myristate 13-acetate (PMA). cellphysiolbiochem.combasicmedicalkey.com It is thought to directly activate the channel by binding to a pocket formed by residues between the S3 and S4 transmembrane segments. cellphysiolbiochem.comnih.govmdpi.com This specific activation allows researchers to probe the physiological and pathophysiological roles of TRPV4 channels in various systems, including respiratory function, bladder control, and skeletal development, without activating PKC. nih.govpnas.orgnih.gov The use of specific activators like 4α-PDH is critical for distinguishing the functions of TRPV4 from other cellular pathways that might be affected by broader-acting phorbol esters. pnas.org

Table 3: Comparative Potency of Phorbol Esters as TRPV4 Activators
CompoundAbbreviationRelative Potency at TRPV4Reference
4α-Phorbol 12,13-dihexanoate4α-PDHMost Potent (EC₅₀ ≈ 70 nM) cellphysiolbiochem.comnih.gov
4α-Phorbol 12,13-didecanoate4α-PDDPotent (EC₅₀: 200–400 nM) nih.gov
Phorbol 12-myristate 13-acetatePMALeast Potent (ca. 50x less than 4α-PDD) cellphysiolbiochem.combasicmedicalkey.com

Future Directions in Phorbol 12,13 Dihexanoate Research

Elucidation of Additional Molecular Targets and Off-Target Effects

While Protein Kinase C (PKC) is the most well-documented target of phorbol (B1677699) esters, a growing body of evidence suggests that their biological effects are not mediated exclusively through this enzyme family. nih.gov Phorbol esters, including Phorbol-12,13-dihexanoate, mimic the endogenous second messenger diacylglycerol (DAG) and can bind to any protein containing a C1 domain, the specific DAG/phorbol ester-binding motif. nih.govnih.gov This realization opens up a critical avenue for future research: the systematic identification and characterization of "non-kinase" phorbol ester receptors. nih.gov

Promising candidates for these additional targets include:

Chimaerins: A family of Rac-GTPase activating proteins (Rac-GAPs) that play roles in actin cytoskeleton reorganization and cell migration. nih.gov

Munc13: A protein essential for the priming of synaptic vesicles for neurotransmitter release. nih.gov

Diacylglycerol Kinases (DGKs): Enzymes that phosphorylate DAG, thereby terminating its signaling. nih.gov

Future research must focus on delineating which of the observed cellular effects of this compound are attributable to its interaction with these non-PKC targets. Distinguishing between PKC-dependent and PKC-independent pathways is crucial for accurately interpreting experimental results. Investigating these potential off-target effects will provide a more complete picture of the compound's mechanism of action and could reveal novel therapeutic possibilities. nih.gov

Advanced Structural Biology Studies of Ligand-Receptor Complexes

A fundamental understanding of how this compound interacts with its receptors at the atomic level is key to deciphering its function. X-ray crystallography has already provided valuable insights, revealing that phorbol esters bind in a groove between two beta strands at the tip of the C1 domain of PKC delta. nih.gov This binding event stabilizes the protein's association with the cell membrane, leading to its activation. nih.govnih.gov The C3, C4, and C20 phorbol oxygens form critical hydrogen bonds with the protein's main chain. nih.govnih.gov

However, static crystal structures provide only a snapshot of a dynamic process. Future research should leverage advanced structural biology techniques to gain a more comprehensive understanding.

Cryo-Electron Microscopy (Cryo-EM): This technique is particularly promising as it can be used to determine the structure of large, flexible complexes in a near-native state. nih.govnih.gov Applying cryo-EM could allow for the visualization of the full-length PKC enzyme complexed with this compound and associated membrane components, revealing conformational changes that are crucial for activation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the dynamics of the ligand-receptor interaction in solution.

Computational Modeling and Molecular Dynamics Simulations: These approaches can complement experimental data by predicting how the dihexanoate chains of the molecule orient within the membrane and influence the stability of the protein-ligand complex. mdpi.com

Furthermore, these advanced structural studies should be extended to the non-kinase targets identified in the previous section, such as chimaerins and Munc13, to understand the structural basis for this compound's binding and functional modulation of these diverse proteins.

Development of Novel Research Tools and Chemical Probes Based on this compound Structure

The unique structure of phorbol esters can be leveraged to create sophisticated chemical probes for studying cellular signaling. By chemically modifying the this compound molecule, researchers can develop new tools to investigate its biological activities with greater precision.

One promising direction is the synthesis of fluorescently tagged derivatives. A fluorescent version of the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA) has already been synthesized to monitor the location of phorbol ester binding sites within cells. nih.gov A similar approach could be applied to this compound, allowing for real-time visualization of its subcellular localization and its association with specific organelles or protein complexes.

Other potential modifications include:

Biotinylated Probes: These can be used for affinity purification experiments to pull down and identify novel binding partners of this compound from cell lysates.

Photo-affinity Labels: These probes can be used to covalently cross-link the molecule to its binding partners upon exposure to UV light, enabling the unambiguous identification of direct targets.

Caged Compounds: By attaching a photolabile "caging" group, the activity of this compound can be controlled with high spatiotemporal precision, allowing researchers to activate PKC or other targets in specific subcellular locations at defined times.

The development of such tools, based on the this compound scaffold, will be invaluable for dissecting the complex signaling networks it modulates. researchgate.net

Integration with High-Throughput Screening Methodologies for Mechanistic Discoveries

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify modulators of a specific biological pathway. oncotarget.com this compound can be a powerful tool within this paradigm, not as a compound to be screened, but as a stimulus to enable new types of screens for mechanistic discovery.

Target-Based Screening: this compound can be used as a reference activator in HTS assays designed to find novel small-molecule inhibitors or activators of PKC isozymes or other C1 domain-containing proteins. nih.gov For example, a screen could be designed to identify compounds that block the binding of a fluorescently labeled this compound probe to its target.

Phenotypic Screening: Perhaps more powerfully, this compound can be used in phenotypic screens to uncover novel components of the signaling pathways it activates. nih.gov In this approach, cells are treated with this compound to induce a specific cellular response (e.g., changes in morphology, gene expression, or protein localization), and then a library of compounds or genetic perturbations (e.g., siRNA) is screened for agents that enhance, suppress, or otherwise modify this response. plos.org This strategy was successfully used with another PKC activator, Indolactam V, to discover that PKC activation upregulates the RGS2 protein, revealing a novel feedback mechanism in G-protein signaling. nih.gov Applying similar HTS strategies using this compound could lead to many such novel mechanistic discoveries.

Exploration of this compound in Emerging Research Paradigms beyond Traditional PKC Activation

The classical view of phorbol esters as simple activators of PKC is evolving. Future research will increasingly focus on their role in more complex and non-canonical signaling paradigms. This involves looking beyond the immediate phosphorylation events mediated by PKC and investigating the downstream consequences and pathway crosstalk.

One emerging area is the role of phorbol esters in regulating programmed cell death. In certain cancer cell lines, PKC activation by phorbol esters does not lead to proliferation but instead induces apoptosis. This process can involve a complex autocrine loop where PKCδ activation causes the release of death receptor ligands like TNF-alpha and TRAIL, which then activate the extrinsic apoptotic cascade. nih.gov Further exploration of how this compound engages these pathways could provide new insights into cancer biology.

Another paradigm is the interplay between phorbol ester signaling and other major cellular pathways. For instance, studies have shown cooperation between the phorbol ester and retinoic acid signaling pathways in enhancing cellular differentiation. cornell.edu Investigating how this compound modulates other signaling networks, such as those governed by receptor tyrosine kinases, nuclear receptors, or other second messengers, will be a fertile ground for discovery. This includes its effects on processes like neurotransmitter release, which may be mediated by targets like Munc13 independently of or in concert with PKC. nih.gov

By exploring these complex, systems-level effects, researchers can uncover novel functions for this compound and its targets, moving far beyond the traditional model of linear PKC activation.

Table of Mentioned Compounds

Q & A

Q. What are the recommended storage conditions for Phorbol-12,13-dihexanoate to ensure stability in laboratory settings?

this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Stability is maintained under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to incompatible materials such as strong acids, bases, or oxidizers, as these may degrade the compound .

Q. How should this compound be solubilized for in vitro experiments?

Due to its hydrophobic nature, the compound is typically dissolved in dimethyl sulfoxide (DMSO) at concentrations ≤10 mM. Vortexing and gentle warming (37°C) may aid dissolution. Always confirm solubility using analytical methods like HPLC or mass spectrometry before experimental use .

Q. What safety precautions are critical when handling this compound?

Wear nitrile gloves, lab coats, and eye protection. Use a fume hood to avoid inhalation of dust or aerosols. In case of skin contact, wash immediately with soap and water. For spills, decontaminate with ethanol followed by sodium bicarbonate to neutralize acidic degradation products .

Advanced Research Questions

Q. How does the hydrophobic structure of this compound influence its cellular uptake and PKC activation kinetics compared to other phorbol esters?

The dihexanoate side chains enhance lipid solubility, allowing rapid diffusion across cell membranes. This results in faster PKC activation compared to less hydrophobic analogs like phorbol-12-myristate-13-acetate (PMA). Kinetic studies using fluorescence-based PKC activity assays (e.g., FRET reporters) are recommended to quantify activation timelines .

Q. What experimental controls are essential when studying PKC activation to distinguish specific effects from off-target signaling?

Include negative controls such as 4α-phorbol-12,13-didecanoate (4α-PDD), which lacks PKC-binding activity. Additionally, use PKC-specific inhibitors (e.g., bisindolylmaleimide I) to confirm pathway specificity. Dose-response curves should be validated with Western blotting for phosphorylated PKC substrates .

Q. How can researchers resolve contradictions in reported EC50 values for this compound across different cell lines?

Variability may arise from differences in PKC isoform expression or lipid composition of cell membranes. Standardize experimental conditions by:

  • Using isoform-specific PKC knockout cells.
  • Pre-treating cells with lipid rafts disruptors (e.g., methyl-β-cyclodextrin) to assess membrane dependency. Cross-validate results with orthogonal methods like calcium flux assays or RNA interference .

Q. What methodologies are effective for tracking metabolic products of this compound in in vivo models?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for identifying metabolites such as phorbol-13-acetate or hydrolyzed dihexanoate derivatives. Stable isotope labeling (e.g., deuterated analogs) can improve detection sensitivity in complex biological matrices .

Q. Does this compound exhibit cross-reactivity with non-PKC pathways, such as TRPV4 channels?

While 4α-phorbol-12,13-dihexanoate (4α-PDH) is a known TRPV4 agonist, the 4β isomer (active in PKC signaling) shows negligible TRPV4 activity. To assess cross-reactivity, perform dual-pathway inhibition experiments in TRPV4-transfected HEK293 cells using antagonists like HC-067047 .

Data Interpretation & Methodological Challenges

Q. How should researchers address discrepancies in cytotoxicity profiles between primary and immortalized cell lines exposed to this compound?

Primary cells often exhibit higher sensitivity due to intact checkpoint mechanisms. Conduct parallel experiments with viability assays (MTT or Annexin V/PI staining) and compare apoptosis markers (e.g., caspase-3 cleavage). Adjust dosing regimens based on cell type-specific LD50 values .

Q. What advanced imaging techniques can elucidate spatial-temporal PKC activation dynamics induced by this compound?

Confocal microscopy with fluorescent PKC biosensors (e.g., C kinase activity reporter, CKAR) enables real-time visualization of activation gradients. Super-resolution microscopy (STED or PALM) can further resolve nanoscale PKC clustering at membrane microdomains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.